![molecular formula C10H12F3NO B13048736 (1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13048736.png)
(1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound that features a trifluoromethyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
(1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, (1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new catalysts and ligands.
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may be used in the treatment of certain diseases due to its ability to modulate biological targets.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for more complex molecules.
作用機序
The mechanism of action of (1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate specific enzymes, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol: This compound shares a similar structure but differs in the position of the trifluoromethyl group.
Fluoxetine: An antidepressant that also contains a trifluoromethyl group, highlighting the importance of this functional group in medicinal chemistry.
Celecoxib: A painkiller with a trifluoromethyl group, demonstrating the versatility of this functional group in drug design.
Uniqueness
(1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific stereochemistry and the presence of both an amino and an alcohol group. This combination of functional groups and stereochemistry provides distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C10H12F3NO |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
(1R,2R)-1-amino-1-[2-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO/c1-6(15)9(14)7-4-2-3-5-8(7)10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m1/s1 |
InChIキー |
QFQLRAJBKGOONJ-MUWHJKNJSA-N |
異性体SMILES |
C[C@H]([C@@H](C1=CC=CC=C1C(F)(F)F)N)O |
正規SMILES |
CC(C(C1=CC=CC=C1C(F)(F)F)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


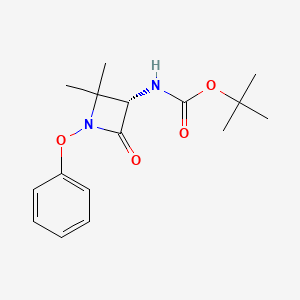
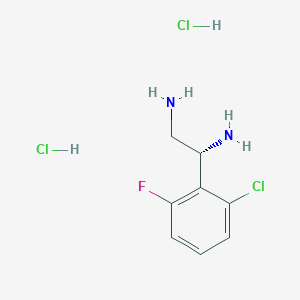

![Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hcl](/img/structure/B13048678.png)
![1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine](/img/structure/B13048681.png)
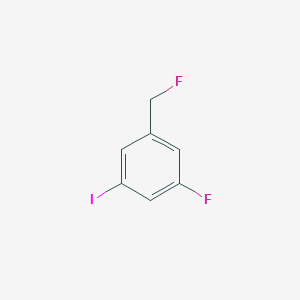
![Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolane]-5-carbonitrile](/img/structure/B13048706.png)
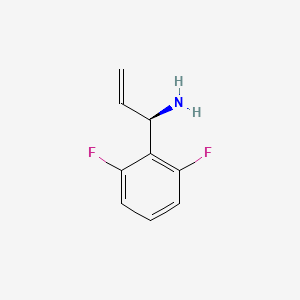
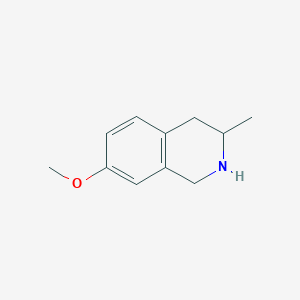
![N-(5-(5-(4-Chlorobenzyl)-3-methyl-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)-2-fluorophenyl)acetamide](/img/structure/B13048719.png)

![7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13048728.png)

![(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13048735.png)
